5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane
Overview
Description
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane is an organic compound with the molecular formula C10H12F9IThis compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane typically involves the iodination of a perfluorinated precursor. One common method includes the reaction of perfluorooctyl iodide with iodine under specific conditions to achieve the desired product. Industrial production methods often involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas .
Chemical Reactions Analysis
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding perfluorinated hydrocarbons.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound, resulting in the formation of perfluorinated carboxylic acids.
Scientific Research Applications
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the development of imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The compound’s fluorinated structure also allows it to participate in unique chemical pathways, enhancing its reactivity and specificity.
Comparison with Similar Compounds
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)nonane can be compared with other perfluorinated compounds such as:
Perfluorooctyl bromide (PFOB): Similar in structure but contains a bromine atom instead of iodine.
Perfluorodecalin: A perfluorinated compound with a different carbon backbone structure.
Perfluorooctane: Lacks the iodine atom and has a simpler structure.
The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F9I/c1-2-3-4-6(20)5-7(11,9(14,15)16)8(12,13)10(17,18)19/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEXYNDIPQDOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206456 | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239464-01-8 | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239464-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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